molecular formula C10H9Cl3N2 B2515592 3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole CAS No. 28006-41-9

3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2515592
CAS No.: 28006-41-9
M. Wt: 263.55
InChI Key: VGCATEYJRKTHTI-UHFFFAOYSA-N
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Description

3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring with phenyl and trichloromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of phenylhydrazine with trichloroacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring. These derivatives can exhibit diverse chemical and physical properties, making them useful in various applications .

Scientific Research Applications

3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trichloromethyl group, which imparts distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3N2/c11-10(12,13)9-6-8(14-15-9)7-4-2-1-3-5-7/h1-5,9,15H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCATEYJRKTHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN=C1C2=CC=CC=C2)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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